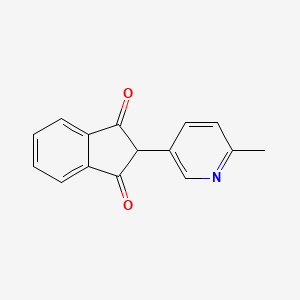
7-Bromo-N-Boc-4-aminoisochromane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Bromo-N-Boc-4-aminoisochromane is a chemical compound that features a bromine atom, a tert-butoxycarbonyl (Boc) protected amino group, and an isochromane structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-N-Boc-4-aminoisochromane typically involves the following steps:
Protection of the Amino Group: The amino group is protected using di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as triethylamine or sodium bicarbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale bromination and Boc protection reactions, utilizing continuous flow reactors to ensure consistent product quality and yield.
化学反応の分析
Types of Reactions
7-Bromo-N-Boc-4-aminoisochromane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium carbonate can be used for nucleophilic substitution reactions.
Deprotection: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) can be used to remove the Boc group.
Major Products
Substitution: Depending on the nucleophile used, various substituted isochromane derivatives can be obtained.
Deprotection: The major product is the free amine derivative of the compound.
科学的研究の応用
7-Bromo-N-Boc-4-aminoisochromane has several applications in scientific research:
Biology: The compound can be used to study the effects of brominated and Boc-protected amino compounds on biological systems.
Industry: Used in the production of fine chemicals and as a building block in organic synthesis.
作用機序
The mechanism of action of 7-Bromo-N-Boc-4-aminoisochromane involves its reactivity due to the presence of the bromine atom and the Boc-protected amino group. The bromine atom can participate in electrophilic substitution reactions, while the Boc group can be selectively removed to reveal the reactive amine group .
類似化合物との比較
Similar Compounds
7-Bromo-4-isochromanone: Similar in structure but lacks the Boc-protected amino group.
7-Bromo-4-chloro-1H-indazol-3-amine: Contains a bromine atom but differs in the core structure and functional groups.
Uniqueness
7-Bromo-N-Boc-4-aminoisochromane is unique due to the combination of the bromine atom and the Boc-protected amino group, which provides distinct reactivity and protection strategies in synthetic chemistry.
特性
分子式 |
C14H18BrNO3 |
|---|---|
分子量 |
328.20 g/mol |
IUPAC名 |
tert-butyl N-(7-bromo-3,4-dihydro-1H-isochromen-4-yl)carbamate |
InChI |
InChI=1S/C14H18BrNO3/c1-14(2,3)19-13(17)16-12-8-18-7-9-6-10(15)4-5-11(9)12/h4-6,12H,7-8H2,1-3H3,(H,16,17) |
InChIキー |
CTERBBHEWMRWIL-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC1COCC2=C1C=CC(=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[4-(3-Azetidinyl)phenyl]propanoic Acid Trifluoroacetate](/img/structure/B13689434.png)



![1H-Benzo[4,5]thieno[2,3-b]pyrrole](/img/structure/B13689457.png)
![(R)-[3-(Boc-amino)-4-(methylamino)-4-oxobutyl]dimethylsulfonium Iodide](/img/structure/B13689462.png)


![(S)-1-[4-Chloro-3-(trifluoromethyl)phenyl]-2-hydroxy-1-propanone](/img/structure/B13689483.png)




